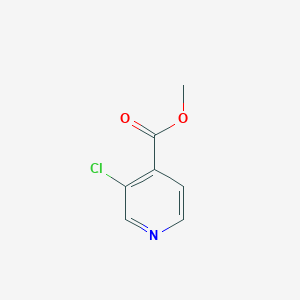

Methyl 3-chloroisonicotinate

Descripción

Significance of Halogenated Pyridine (B92270) Carboxylates as Synthetic Intermediates

The introduction of a halogen atom, such as chlorine or bromine, onto the pyridine carboxylate framework dramatically increases the synthetic value of the molecule. Halogenated pyridines are prevalent in pharmaceuticals and agrochemicals. mountainscholar.org The halogen acts as a versatile handle for a multitude of chemical transformations, most notably in cross-coupling reactions. For instance, the chlorine atom in 3-chloroisonicotinic acid and its derivatives serves as a key site for forming new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in modern organic synthesis. lookchem.com

The presence of both a halogen and an ester group on the same pyridine ring offers orthogonal reactivity. The halogen, often positioned at an electron-deficient site, is susceptible to nucleophilic aromatic substitution (SNAr) or can participate in transition metal-catalyzed reactions. researchgate.netd-nb.info The ester group can be hydrolyzed to a carboxylic acid, converted to an amide, or reduced to an alcohol, often without disturbing the halogenated site. This dual functionality allows for sequential and controlled modifications, making halogenated pyridine carboxylates, like methyl 3-chloroisonicotinate, powerful and sought-after intermediates for constructing highly functionalized target molecules.

Overview of this compound's Role in Organic Synthesis

This compound, a liquid at room temperature, is a specific and valuable example of a halogenated pyridine carboxylate. cymitquimica.comsigmaaldrich.com It belongs to the family of pyridines, esters, and halogenated compounds, and is primarily used as a building block in organic synthesis. bldpharm.comambeed.com Its structure, featuring a chlorine atom at the 3-position and a methyl ester at the 4-position of the pyridine ring, makes it a strategic intermediate.

The chlorine atom can be displaced or used in coupling reactions, while the methyl ester provides a site for further derivatization. This compound serves as a precursor for the synthesis of more complex molecules, including those with potential applications in medicinal chemistry and materials science. lookchem.com For instance, derivatives of the closely related 3-chloroisonicotinic acid are used as key intermediates in the development of new pharmaceuticals, including antibiotics and anti-inflammatory drugs. lookchem.com The reactivity of the chloro-substituent ortho to the ring nitrogen is particularly important in nucleophilic aromatic substitution reactions for creating compounds like 2-(arylamino)nicotinic acid derivatives, a class that includes potent anti-inflammatory drugs. d-nb.infodcu.ie

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | sigmaaldrich.com |

| Synonyms | 3-Chloropyridine-4-carboxylic acid methyl ester, methyl 3-chloropyridine-4-carboxylate | cymitquimica.com |

| CAS Number | 98273-79-1 | sigmaaldrich.comappchemical.com |

| Molecular Formula | C₇H₆ClNO₂ | cymitquimica.comappchemical.com |

| Molecular Weight | 171.58 g/mol | cymitquimica.comsigmaaldrich.comappchemical.com |

| Physical Form | Liquid | cymitquimica.comsigmaaldrich.com |

| Purity | 97% - 98% | cymitquimica.comsigmaaldrich.comchemsrc.com |

Historical Context of Isonicotinic Acid Derivatives in Medicinal Chemistry

The importance of isonicotinic acid derivatives in medicine is well-established, with the most prominent historical example being isoniazid (B1672263). asianpubs.org Isoniazid, the hydrazide derivative of isonicotinic acid, was first synthesized in 1912. asianpubs.orgwikipedia.org However, its profound antitubercular activity was not recognized until the late 1940s and early 1950s. asianpubs.orgwikipedia.org

The introduction of isoniazid into clinical practice in 1952 revolutionized the treatment of tuberculosis, leading to a dramatic fall in mortality rates related to the disease. asianpubs.org Isoniazid is a prodrug that, once activated in the body, inhibits the synthesis of the mycobacterial cell wall. wikipedia.org It became a cornerstone of tuberculosis therapy and is still a first-line treatment, typically used in combination with other antibiotics like rifampicin (B610482) and pyrazinamide. asianpubs.orgwikipedia.org The remarkable success of isoniazid spurred extensive research into other derivatives of isonicotinic acid, exploring their potential for a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects. ontosight.airesearchgate.netontosight.ai This historical success story cemented the isonicotinic acid scaffold as a privileged structure in medicinal chemistry, driving continued interest in the synthesis and application of its derivatives, such as this compound.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2-(arylamino)nicotinic acid |

| 3-chloroisonicotinic acid |

| Isoniazid |

| This compound |

| Pyridine |

| Pyrazinamide |

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSWHAPVUHNFKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571497 | |

| Record name | Methyl 3-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98273-79-1 | |

| Record name | Methyl 3-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Chloroisonicotinate and Its Precursors

Direct Synthesis Strategies for Methyl 3-chloroisonicotinate

Direct synthesis approaches focus on either introducing the ester functionality to a pre-halogenated pyridine (B92270) ring or halogenating an existing isonicotinate (B8489971) ester. These methods are often favored for their atom economy and fewer synthetic steps.

Esterification Approaches to Isonicotinates

The formation of the methyl ester group is a fundamental step in many synthetic routes. Fischer-Speier esterification is a common and well-established method for converting carboxylic acids to esters. chemguide.co.ukmasterorganicchemistry.com This acid-catalyzed reaction typically involves heating the carboxylic acid with an excess of alcohol.

For the synthesis of the precursor methyl isonicotinate, isonicotinic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst such as concentrated sulfuric acid or thionyl chloride (SOCl₂). researchgate.netwikipedia.orgchemicalbook.comprepchem.com The use of thionyl chloride with methanol offers a mild and efficient alternative. researchgate.net A procedure involving the dropwise addition of SOCl₂ to a solution of the carboxylic acid in methanol at 0 °C, followed by heating, has been reported. researchgate.net

Similarly, this compound can be synthesized directly from 3-chloroisonicotinic acid. One reported method involves suspending 3-chloroisonicotinic acid in thionyl chloride and heating the mixture to reflux. The resulting acid chloride is then reacted with ethanol (B145695) in the presence of a base like diisopropylethylamine (DIPEA) to yield the corresponding ethyl ester, a process readily adaptable for the synthesis of the methyl ester. chemicalbook.com

| Starting Material | Reagents | Conditions | Product | Yield |

| Isonicotinic Acid | Methanol, Sulfuric Acid | Reflux | Methyl Isonicotinate | 80% chemicalbook.com |

| Isonicotinic Acid | Methanol, Sulfuric Acid | Reflux for 4.5 hours | Methyl Isonicotinate | 65% (crude) prepchem.com |

| Carboxylic Acid | Methanol, SOCl₂ | 0 °C to 50 °C for 12 hours | Methyl Ester | - |

| 3-Chloroisonicotinic Acid | 1. SOCl₂ 2. Ethanol, DIPEA | 1. Reflux 2. 0 °C to room temp. | Ethyl 3-chloroisonicotinate | 94% chemicalbook.com |

This table presents data on the esterification of isonicotinic acid and its derivatives.

Halogenation Pathways for Pyridine Systems

The introduction of a chlorine atom at the 3-position of the pyridine ring is a critical transformation. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution requires harsh conditions and often results in a mixture of regioisomers. nih.govyoutube.com

Traditional methods for 3-selective halogenation often employ elemental halides with strong Brønsted or Lewis acids at elevated temperatures. nih.gov However, these conditions limit the functional group compatibility of the substrate. nih.govthieme-connect.com

More recent and selective methods have been developed to overcome these limitations. One innovative approach involves the ring-opening of the pyridine to form an acyclic Zincke imine intermediate. This intermediate can then undergo highly regioselective halogenation at the 3-position under mild conditions before ring closure to regenerate the substituted pyridine. nih.govthieme-connect.com Another strategy utilizes designed heterocyclic phosphine (B1218219) reagents that are installed at the 4-position of pyridines as phosphonium (B103445) salts and are subsequently displaced by halide nucleophiles. nih.gov

Metalation-halogenation sequences, often requiring directing groups, are another avenue for accessing the 3-position of the pyridine ring. nih.gov Radical chlorination at high temperatures can also be employed, though it may lead to mixtures of products. youtube.com

| Halogenation Strategy | Key Features | Selectivity |

| Electrophilic Aromatic Substitution | Harsh conditions (high temp., strong acids) | 3-selective, but can give mixtures nih.gov |

| Zincke Imine Intermediates | Mild conditions, ring-opening/closing sequence | Highly regioselective for the 3-position nih.govthieme-connect.com |

| Designed Phosphine Reagents | Phosphonium salt formation and displacement | Site-selective halogenation nih.gov |

| Metalation-Halogenation | Often requires directing groups | Can access the 3-position nih.gov |

This table summarizes various halogenation pathways for pyridine systems.

Indirect Synthetic Routes via Derivatization of Related Pyridine Carboxylates

Indirect routes to this compound involve the synthesis and subsequent modification of various pyridine carboxylate precursors. These multi-step approaches can offer advantages in terms of regioselectivity and access to diverse analogues.

Synthesis from Isonicotinic Acid Derivatives

An alternative pathway to isonicotinate esters involves the hydrogenolysis of dihalopyridine-4-carboxylic acid esters. For instance, the methyl ester of isonicotinic acid can be prepared in high yield by the hydrogenolysis of the methyl ester of 2,6-dichloropyridine-4-carboxylic acid. This reaction is conducted under superatmospheric pressure and elevated temperature in the presence of a palladium catalyst and a non-hydrolytic base. google.com

Approaches Involving Aminoisonicotinates as Precursors

While direct conversion of an amino group to a chlorine atom on the pyridine ring (via a Sandmeyer-type reaction) is a standard transformation in aromatic chemistry, specific examples for the synthesis of this compound from methyl 3-aminoisonicotinate are not extensively detailed in the provided search results. However, the amino group in derivatives like methyl 2-amino-3-cyano-6-methylisonicotinate (B11522429) is known to participate in nucleophilic substitution reactions, indicating its potential as a handle for further derivatization.

Methods for Generating Chloromethyl Pyridine Analogues

The synthesis of chloromethyl pyridine analogues is a relevant area, as these compounds can serve as versatile building blocks. For example, 2-chloro-5-(chloromethyl)pyridine (B46043) can be synthesized from 2-chloro-2-chloromethyl-4-cyano-butanal and phosgene. chemicalbook.com Another approach involves the chlorination of hydroxymethylpyridines. For instance, 2-bromo-6-hydroxymethylpyridine can be converted to 2-bromo-6-chloromethylpyridine using cyanuric chloride as a milder alternative to thionyl chloride. semanticscholar.org The synthesis of 2-(chloromethyl)pyridine (B1213738) hydrochloride can be achieved from 2-methylpyridine (B31789) by first forming the N-oxide, followed by rearrangement and chlorination. guidechem.comresearchgate.net

| Precursor | Reagents | Product |

| 2-Chloro-2-chloromethyl-4-cyano-butanal | Phosgene | 2-Chloro-5-(chloromethyl)pyridine chemicalbook.com |

| 2-Bromo-6-hydroxymethylpyridine | Cyanuric Chloride | 2-Bromo-6-chloromethylpyridine semanticscholar.org |

| 2-Methylpyridine | 1. Hydrogen Peroxide, Acetic Acid 2. Acetic Anhydride (B1165640) 3. Hydrolysis 4. Thionyl Chloride | 2-(Chloromethyl)pyridine hydrochloride guidechem.com |

| 2-Picoline-N-oxide | Phosphoryl Chloride, Triethylamine | 2-Chloromethylpyridine researchgate.net |

This table outlines methods for the synthesis of various chloromethyl pyridine analogues.

Advanced Synthetic Protocols and Catalysis in Isonicotinate Synthesis

The synthesis of isonicotinate esters, fundamental precursors for various chemical products, has been significantly advanced through modern catalytic methods. These protocols offer improved efficiency, selectivity, and milder reaction conditions compared to traditional synthetic routes. Key developments include palladium-catalyzed transformations, hydrogenolysis-based approaches for dehalogenation, and enzymatic resolutions for the preparation of enantiomerically pure compounds. These techniques are central to the production of complex pyridine derivatives, including this compound.

Palladium-Catalyzed Transformations for Pyridine Ester Formation

Palladium-catalyzed reactions are powerful tools in organic synthesis, enabling the direct introduction of carbonyl groups and the formation of esters on aromatic rings. researchgate.net One of the most significant of these methods is the palladium-catalyzed carbonylation of halo-pyridines. This transformation serves as a direct route to pyridine carboxylic acid derivatives from readily available halogenated precursors. researchgate.net

The process typically involves the reaction of a halopyridine, such as a chloropyridine derivative, with carbon monoxide and an alcohol in the presence of a palladium catalyst. researchgate.net This methodology is highly versatile and tolerates a wide variety of functional groups, making it suitable for the synthesis of complex intermediates. researchgate.net The reaction proceeds via a catalytic cycle that involves the oxidative addition of the palladium complex to the carbon-halogen bond, followed by the insertion of carbon monoxide and subsequent nucleophilic attack by the alcohol to yield the ester product.

Key components and their roles in this transformation are summarized in the table below.

| Component | Example(s) | Function |

| Halopyridine Substrate | 3-chloro-4-iodopyridine | The starting material containing the leaving group (halogen) for palladium insertion. |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes the carbonylation reaction cycle. |

| Ligand | Phosphine ligands (e.g., PPh₃) | Stabilizes the palladium center and modulates its reactivity and selectivity. |

| Carbon Monoxide (CO) | CO gas, Mo(CO)₆ | Source of the carbonyl group for the ester. |

| Nucleophile | Methanol, Ethanol | Reacts with the acyl-palladium intermediate to form the final ester. |

| Base | Triethylamine, K₂CO₃ | Neutralizes the hydrogen halide formed during the reaction, driving the reaction forward. |

| Solvent | DMF, Dioxane | Provides the medium for the reaction. |

This carbonylation approach is a cornerstone for building the pyridine ester framework, which can then be further modified to produce target molecules like this compound.

Hydrogenolysis-Based Syntheses of Isonicotinic Acid Esters

Hydrogenolysis is a crucial reaction for the synthesis of isonicotinic acid esters from halogenated precursors. This method involves the cleavage of a carbon-halogen bond by the addition of hydrogen, a reaction efficiently catalyzed by palladium. It is particularly useful for preparing the core isonicotinate structure by removing unwanted halogen substituents from the pyridine ring.

An established application of this method is the preparation of lower alkyl esters of isonicotinic acid from the corresponding esters of 2,6-dihalopyridine-4-carboxylic acid. The reaction is conducted under superatmospheric pressure and at elevated temperatures using a palladium catalyst. A key aspect of this process is that it must be carried out under non-hydrolytic conditions and in the presence of a base to achieve high yields. The base neutralizes the hydrohalic acid that is formed as a byproduct, preventing side reactions.

The general reaction scheme involves the reduction of a di-halogenated isonicotinate precursor as shown below:

Methyl 2,6-dichloroisonicotinate + H₂ --(Pd/C, Base)--> Methyl isonicotinate

This process is advantageous as it often results in excellent yields and a clean reaction profile. The catalyst, typically palladium on carbon (Pd/C), can be easily recovered by filtration upon completion of the reaction.

| Parameter | Typical Condition | Purpose |

| Substrate | Methyl 2,6-dichloropyridine-4-carboxylate | Dihalogenated precursor for dehalogenation. |

| Catalyst | Palladium on carbon (Pd/C) | Facilitates the cleavage of C-Cl bonds and addition of hydrogen. |

| Reagent | Hydrogen (H₂) gas | The reducing agent that replaces halogens with hydrogen. |

| Pressure | Superatmospheric | Increases the concentration of hydrogen in the reaction mixture. |

| Temperature | Elevated | Increases the reaction rate. |

| Base | Organic or Inorganic Base | Acts as a scavenger for the HCl byproduct. |

| Solvent | Methanol, Ethanol | Provides a non-hydrolytic environment for the reaction. |

Enzymatic Resolution Techniques in Related Ester Synthesis

Enzymatic methods offer a highly selective and environmentally benign approach to obtaining enantiomerically pure compounds. In the context of ester synthesis, lipases are widely used biocatalysts that can differentiate between enantiomers in a racemic mixture, a process known as kinetic resolution. wikipedia.orgalmacgroup.com

Kinetic Resolution (KR)

In a kinetic resolution, the enzyme catalyzes the reaction of one enantiomer at a much higher rate than the other. wikipedia.org For racemic esters, this can be achieved through enantioselective hydrolysis, where the enzyme selectively hydrolyzes one ester enantiomer to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. almacgroup.comnih.gov Alternatively, in a process called enantioselective acylation (or transesterification), a racemic alcohol can be resolved by using a lipase (B570770) to selectively acylate one enantiomer with an acyl donor, such as vinyl acetate. nih.govnih.gov A significant limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. wikipedia.org

Dynamic Kinetic Resolution (DKR)

To overcome the 50% yield limitation of KR, a more advanced technique known as Dynamic Kinetic Resolution (DKR) can be employed. princeton.edu DKR combines the enzymatic resolution step with an in-situ racemization of the starting material. princeton.edu As the enzyme selectively consumes one enantiomer, the remaining, less reactive enantiomer is continuously converted back into the racemate. This allows for the theoretical conversion of 100% of the starting material into a single, enantiomerically pure product. princeton.edu This process is highly efficient and has been successfully applied to the synthesis of various chiral alcohols, amines, and acids. princeton.eduresearchgate.net

The table below compares the key features of Kinetic Resolution and Dynamic Kinetic Resolution.

| Feature | Kinetic Resolution (KR) | Dynamic Kinetic Resolution (DKR) |

| Process | One enantiomer reacts faster than the other. | Enzymatic resolution is coupled with in-situ racemization of the substrate. princeton.edu |

| Maximum Yield | 50% for a single enantiomer. wikipedia.org | Theoretically up to 100% for a single enantiomer. princeton.edu |

| Outcome | Produces one enantiomer as the product and the other as unreacted starting material. | Converts the entire racemic starting material into a single enantiomeric product. |

| Catalysts | Typically a single biocatalyst (e.g., lipase). | Requires a biocatalyst for resolution and a racemization catalyst (chemical or enzymatic). researchgate.net |

These enzymatic techniques are powerful tools for producing chiral building blocks that are essential for the synthesis of complex, biologically active molecules.

Derivatives and Functionalization of the Methyl 3 Chloroisonicotinate Scaffold

Synthesis of Novel Heterocyclic Systems from Methyl 3-chloroisonicotinate Precursors

The inherent structure of this compound, featuring a halogenated pyridine (B92270) ring, is a valuable starting point for building fused heterocyclic systems. Through multi-step synthetic sequences, the pyridine core can be annulated to form more complex polycyclic structures.

Pyrido[3,4-d]pyrimidine (B3350098) Derivative Synthesis

A key application of precursors derived from the this compound framework is the synthesis of pyrido[3,4-d]pyrimidines. These fused heterocyclic systems are of considerable interest in medicinal chemistry. The synthesis often begins with the transformation of the this compound core into a more elaborated intermediate, such as methyl 3-amino-2-chloroisonicotinate.

One documented route involves the preparation of 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one from methyl 3-amino-2-chloroisonicotinate in a three-step process. acs.org This key intermediate can then be used for further derivatization. For instance, it serves as a precursor for synthesizing thiazole-substituted derivatives and for exploring structure-activity relationships (SAR). acs.org The synthesis of this key pyridopyrimidinone intermediate proceeds through hydrolysis of the methyl ester, conversion to a primary amide, and subsequent ring formation using triethyl orthoformate. acs.org This chlorinated pyridopyrimidinone is a versatile building block, enabling the introduction of various substituents at the C-8 position via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions like the Suzuki reaction. acs.orgnih.gov

A general synthetic strategy is outlined in the table below:

| Starting Material | Key Intermediate | Reaction Steps | Resulting Scaffold |

| Methyl 3-amino-2-chloroisonicotinate | 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one | 1. Ester Hydrolysis2. Conversion to primary amide3. Ring formation with triethyl orthoformate | Pyrido[3,4-d]pyrimidine |

New series of 2-amino pyrido[3,4-d]pyrimidine derivatives have also been synthesized from a common chlorinated intermediate, which was prepared from 2-amino-4-picoline through a series of reactions including nitration and chlorination. nih.gov These derivatives are prepared using palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at the C-4 position. nih.gov

Thiazole (B1198619) and Related Heterocycle Formations

The formation of thiazole rings and related heterocycles often involves the reaction of a thioamide or thiourea (B124793) derivative with an α-halocarbonyl compound, a process known as the Hantzsch thiazole synthesis. While direct synthesis from this compound is not the most common route, its derivatives can be functionalized to participate in such cyclizations. For example, the chloro-substituent on the pyridine ring can be displaced or the ester group can be modified to introduce the necessary functionalities for thiazole ring formation.

General methods for thiazole synthesis that could be adapted for pyridine-containing precursors include:

Reaction of substituted aldehydes with thiosemicarbazide (B42300) to form thiosemicarbazones, which are then cyclized with α-haloacetophenones. iaea.org

One-pot procedures starting from α-active methylene (B1212753) ketones, which undergo bromination, substitution with a thiocyanate, and cyclization with a primary amine. ekb.eg

Reaction of 1,4-disubstituted thiosemicarbazides with chloroacetone (B47974) to yield 2,3,4-trisubstituted thiazoles. nih.gov

For instance, the key intermediate 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one, derived from a chloroisonicotinate precursor, has been explicitly used to synthesize thiazole-substituted derivatives. acs.org This demonstrates the utility of the halogenated pyridine scaffold in accessing these important heterocyclic systems.

Synthesis of Polyarylene Structures

The halogenated aromatic nature of this compound makes it a potential monomer for the synthesis of polyarylene structures through cross-coupling polymerization reactions. While specific examples starting directly with this compound are not prevalent, the synthesis of related poly(terphenylene) structures provides a clear precedent.

A series of poly(meta/para-terphenylene-methyl piperidinium)-based anion exchange membranes have been synthesized. nih.gov The synthetic strategy involved an acid-catalyzed Friedel–Crafts polymerization reaction between m/p-terphenyl units and N-methyl-4-piperidone. nih.gov This type of polymerization highlights a pathway where a functionalized aromatic monomer can be incorporated into a polymer backbone. The use of both linear para-terphenyl and kinked meta-terphenyl units allows for tuning of the polymer's physical properties by controlling the free volume and chain interactions. nih.gov This approach could theoretically be adapted for monomers derived from this compound to create novel functional polymers.

Introduction of Diverse Functional Groups

The reactivity of the chlorine atom on the pyridine ring allows for its displacement by various nucleophiles, enabling the introduction of a wide range of functional groups. This is a cornerstone of modifying the this compound scaffold.

Amination Reactions of Halogenated Pyridines

The chlorine atom at the 3-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly with amine nucleophiles. This reaction is a fundamental method for introducing nitrogen-containing substituents. Reductive amination of ketones and aldehydes is a widely used method for synthesizing primary amines. d-nb.info This process typically involves the reaction of a carbonyl compound with ammonia (B1221849) in the presence of a reducing agent. libretexts.org Iron-catalyzed reductive amination has been shown to be effective for a variety of substrates, including those with halogen substituents. d-nb.info

The direct substitution of the chlorine on the pyridine ring by an amine is a common strategy. This nucleophilic aromatic substitution is a key step in the synthesis of many biologically active molecules. For example, the synthesis of various substituted pyridines often relies on the displacement of a chloro group by an amine or other nucleophile.

| Reaction Type | Reagents/Catalysts | Functional Group Introduced |

| Nucleophilic Aromatic Substitution | Primary or Secondary Amines | Amino Group (-NRR') |

| Reductive Amination (of a derived carbonyl) | Ammonia, Hydride Reducing Agent (e.g., NaBH4) | Primary Amino Group (-NH2) |

| C-H Amination (on other positions) | Rhodium Catalysts, Oxidants | Amino Group (via cyclization of a tethered amine) sigmaaldrich.com |

Sulfonamide Derivative Synthesis from Related Pyridines

The synthesis of sulfonamides from halogenated pyridines is a well-established method for producing compounds with a broad spectrum of biological activities. d-nb.info While the direct sulfonylation of this compound is one possible route, a more common approach involves using a pre-functionalized pyridine-sulfonamide precursor, such as 4-chloropyridine-3-sulfonamide (B47618). mdpi.com

The synthesis of 4-substituted pyridine-3-sulfonamides from 4-chloropyridine-3-sulfonamide demonstrates the utility of a halogen as a leaving group. mdpi.comresearchgate.net In these syntheses, the chlorine at position 4 is displaced by various nucleophiles. mdpi.com For example, reaction with sodium azide (B81097) yields an azido (B1232118) intermediate, which can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to introduce a triazole ring. mdpi.com This general principle of nucleophilic substitution on a chloropyridine ring is directly applicable to this compound, allowing for the introduction of sulfur-based functional groups and the subsequent formation of sulfonamides. The synthesis of 5-chloropyridine-3-sulfonamide (B1373632) itself serves as a building block where the chlorine atom can be substituted by other nucleophiles.

A representative synthetic pathway is shown below:

| Precursor | Reagent | Intermediate | Subsequent Reaction | Final Product |

| 4-Chloropyridine-3-sulfonamide | Sodium Azide (NaN3) | 4-Azidopyridine-3-sulfonamide | Copper-catalyzed cycloaddition with alkynes | 4-(1,2,3-Triazol-1-yl)pyridine-3-sulfonamides mdpi.com |

| 4-Chloropyridine-3-sulfonamide | Hydrazine Hydrate | 4-Hydrazinopyridine-3-sulfonamide | Cyclization with N-cyanoiminodithiocarbonate | N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives researchgate.net |

Alkylation and Arylation Strategies

The carbon-chlorine bond at the 3-position of the this compound ring is a prime target for forming new carbon-carbon bonds through cross-coupling reactions. These methods are fundamental in medicinal chemistry and materials science for constructing complex molecular frameworks. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Negishi, and related couplings, are the most prominent strategies for the alkylation and arylation of this scaffold. wikipedia.orgorganic-chemistry.orglibretexts.org

These reactions generally follow a common catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. illinois.edu The process begins with the oxidative addition of the palladium(0) catalyst to the aryl chloride (this compound). This is followed by transmetalation, where an organometallic coupling partner transfers its organic group to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst. illinois.edu

Suzuki-Miyaura Coupling: This reaction employs an organoboron reagent, typically a boronic acid or boronic ester, as the coupling partner in the presence of a base. libretexts.orgnih.gov The method is widely used due to the stability and low toxicity of the boron reagents. libretexts.org For this compound, a Suzuki coupling would involve reacting it with an aryl or alkyl boronic acid to introduce a new substituent at the 3-position. The choice of palladium catalyst and ligands, often bulky phosphines, is crucial for achieving high efficiency. nih.gov A practical example is the methylation of an aryl halide using trimethylboroxine, which serves as the methyl source under Suzuki-type conditions. researchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. wikipedia.orgorganic-chemistry.org These reagents are generally more reactive than their organoboron counterparts, which can be advantageous, especially with less reactive chlorides. wikipedia.org The reaction scope is broad, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org A synthesis starting from the isomeric methyl 2-chloroisonicotinate has successfully employed a Negishi coupling, highlighting its applicability to this class of compounds. researchgate.netfigshare.com

Other Cross-Coupling Reactions: While Suzuki and Negishi are common, other methods like the Stille coupling (using organotin reagents) and Hiyama coupling (using organosilicon reagents) can also be employed. The Buchwald-Hartwig amination is a related palladium-catalyzed reaction that forms carbon-nitrogen bonds, allowing for the introduction of amine substituents at the 3-position. wikipedia.orgfishersci.itorganic-chemistry.org

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands | 3-Aryl/Alkyl-isonicotinates |

| Negishi Coupling | Aryl/Alkyl Zinc Halide (R-ZnX) | Pd(0) or Ni(0) complexes | 3-Aryl/Alkyl-isonicotinates |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd(dba)₂ with bulky phosphine ligands (e.g., BINAP) | Methyl 3-(amino)isonicotinates |

Conversion to Thiols and Subsequent Derivatization

The chloro-substituent on the this compound ring can be displaced by sulfur nucleophiles to introduce a thiol (mercapto) group, opening up another avenue for derivatization. The resulting methyl 3-mercaptoisonicotinate is a key intermediate for synthesizing a variety of sulfur-containing compounds.

The conversion is typically achieved via nucleophilic aromatic substitution. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the chlorine atom for displacement. A common method involves reacting the aryl chloride with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea. pressbooks.pub The use of thiourea results in an intermediate isothiourea salt, which is then hydrolyzed with a base to yield the final thiol. pressbooks.pub

Once the thiol group is installed, it can undergo a range of subsequent derivatization reactions:

Alkylation: The thiol can be converted to a thiolate anion with a base, which then acts as a potent nucleophile. Reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an SN2 reaction yields a thioether (sulfide). pressbooks.pub

Acylation: Reaction of the thiol with an acyl chloride or anhydride (B1165640) leads to the formation of a thioester. nsf.gov

Oxidation: Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide, can oxidize the thiol to a disulfide (R-S-S-R), forming a dimer of the original molecule. This reaction is often reversible. pressbooks.pubbritannica.com

Arylation: The thiol can be coupled with aryl halides, often under metal catalysis (e.g., copper or palladium), to form aryl sulfides. For instance, reaction with a fluorinated aromatic compound in the presence of a base like potassium carbonate can lead to the formation of a diaryl sulfide. google.com

These derivatization pathways allow for the synthesis of a wide variety of molecules with tailored electronic and structural properties.

| Reaction Type | Reagent | Functional Group Formed | Product Class |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) + Base | -S-R | Thioether (Sulfide) |

| Acylation | Acyl Chloride (R-COCl) | -S-C(=O)R | Thioester |

| Oxidation | I₂, H₂O₂ | -S-S- | Disulfide |

| Arylation | Aryl Halide (Ar-X) + Catalyst/Base | -S-Ar | Aryl Sulfide |

Advanced Spectroscopic and Computational Characterization in Research Context

Computational Chemistry and Theoretical Studies on Methyl 3-chloroisonicotinate and Analogues

Computational chemistry serves as a powerful complement to experimental studies, providing insights into molecular properties and reaction mechanisms that can be difficult to observe directly.

The primary reaction pathway for this compound involves nucleophilic aromatic substitution (SₙAr), where the chlorine atom is replaced by a nucleophile. Computational studies on 3-halopyridines and related systems have been instrumental in elucidating the details of this mechanism. sci-hub.se

The SₙAr reaction is facilitated by the electron-withdrawing nature of the pyridine (B92270) nitrogen and the ester group, which polarize the ring and make the carbon atom attached to the chlorine susceptible to nucleophilic attack. Theoretical calculations, often using Density Functional Theory (DFT), can model the entire reaction coordinate. nih.govsciforum.net

These studies help to:

Identify Intermediates: The SₙAr reaction on electron-deficient rings typically proceeds through a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex. Computational models can calculate the geometry and stability of this intermediate.

Analyze Charge-Transfer Complexes: Some nucleophilic aromatic substitutions may involve the formation of charge-transfer complexes between the electron-rich nucleophile and the electron-poor aromatic ring prior to the formation of the covalent bond. Computational methods can predict the existence and properties of such complexes.

By modeling the effects of different nucleophiles, solvents, and substituents, computational chemistry provides a predictive framework for understanding and optimizing the synthesis of derivatives from this compound.

Prediction and Understanding of Electronic and Reactive Properties through Molecular Modeling

Molecular modeling serves as a powerful computational tool to predict and understand the electronic structure and reactivity of chemical compounds like this compound. These models provide insights into how the arrangement of atoms and electrons influences the molecule's behavior in chemical reactions. Key electronic properties are often calculated to build a comprehensive "interaction pharmacophore," which describes the steric and electronic features necessary for a molecule to interact with a biological target. scripps.edu

Another vital tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ripublication.com These maps are invaluable for predicting how a molecule will interact with other reagents, solvents, or biological receptors, guiding the understanding of non-covalent interactions and reaction sites. scripps.edu For a molecule like this compound, the MEP would reveal the electrophilic character of the carbon atoms in the pyridine ring and the carbonyl group, as well as the nucleophilic character of the nitrogen and oxygen atoms.

Theoretical calculations for related substituted pyridines and pyridazinones have shown that computational methods can effectively predict electronic properties and analyze the distribution of frontier molecular orbitals. jlu.edu.cn These studies help elucidate how different substituents modulate the electronic landscape of the heterocyclic ring. jlu.edu.cn

Below is a table representing the typical electronic properties that would be calculated for this compound using molecular modeling techniques.

| Calculated Property | Typical Significance | Predicted Influence on this compound |

|---|---|---|

| HOMO Energy | Electron-donating ability; susceptibility to electrophilic attack | Largely influenced by the pyridine ring and lone pairs on N and O |

| LUMO Energy | Electron-accepting ability; susceptibility to nucleophilic attack | Influenced by the electron-withdrawing chloro and ester groups |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | Determines the energy required for electronic excitation |

| Dipole Moment | Overall polarity of the molecule | Affects solubility and intermolecular interactions |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack | Highlights electron-rich areas (N, O) and electron-poor areas (carbonyl C, ring C-Cl) |

Density Functional Theory (DFT) Applications in Reaction and Binding Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the properties of molecules, including their reaction mechanisms and binding affinities. researchgate.netmcgill.ca DFT calculations are popular because they offer a good balance between computational cost and accuracy, making them suitable for studying complex organic molecules. mcgill.ca This approach is used to optimize molecular geometries, calculate vibrational frequencies (IR spectra), and determine electronic properties. core.ac.ukripublication.comiiste.org

In the context of reaction studies, DFT is instrumental in mapping out the potential energy surface of a chemical reaction. This allows researchers to identify stable intermediates, transition states, and products. By calculating the energies of these species, one can determine key kinetic and thermodynamic parameters, such as activation energies and reaction enthalpies. mdpi.com For heterocyclic compounds like pyridine derivatives, DFT has been successfully used to study reaction mechanisms, regioselectivity, and the influence of solvents on reaction rates. ias.ac.inrsc.orgresearchgate.netresearchgate.net For this compound, DFT could be employed to model its behavior in reactions such as nucleophilic aromatic substitution, hydrolysis of the ester, or metal-catalyzed cross-coupling reactions.

DFT is also a cornerstone of modern drug design and materials science for its ability to model binding interactions. In molecular docking simulations, which predict how a small molecule (ligand) binds to a larger receptor like a protein, DFT can be used to accurately calculate the interaction energies. nih.gov This helps in understanding the binding mode and affinity of a potential drug candidate. nih.gov For instance, docking simulations could predict how this compound interacts with the active site of a target enzyme, providing a basis for designing more potent derivatives. nih.govmdpi.com DFT calculations on substituted pyridine derivatives have been used to assess their potential as telomerase inhibitors, demonstrating the utility of this method in evaluating biological activity. nih.gov

The following table illustrates the types of data obtained from DFT studies for analyzing reactions and binding events.

| Application Area | Parameter Calculated | Significance for this compound |

|---|---|---|

| Reaction Mechanism | Activation Energy (ΔG‡) | Predicts the kinetic feasibility and rate of a potential reaction |

| Reaction Thermodynamics | Reaction Energy (ΔErxn) | Determines if a reaction is exothermic or endothermic |

| Molecular Docking | Binding Energy / Affinity | Estimates the strength of interaction with a biological target |

| Spectroscopy | Vibrational Frequencies | Aids in the interpretation of experimental IR and Raman spectra |

| Reactivity Indices | Global Hardness/Softness | Provides a quantitative measure of chemical stability and reactivity core.ac.ukrsc.org |

Computational Software for Data Prediction and Analysis

A variety of specialized software packages are available to perform the molecular modeling and DFT calculations necessary for characterizing compounds like this compound. These programs range from general-purpose quantum chemistry suites to more specialized tools for tasks like molecular docking or visualization.

One of the most widely used software suites in computational chemistry is Gaussian . ripublication.commcgill.caresearchgate.net Gaussian allows for a broad range of calculations, including Hartree-Fock, DFT, and post-Hartree-Fock methods, making it a versatile tool for predicting molecular structures, energies, spectroscopic properties, and reaction pathways. gaussian.com Another powerful and popular open-source alternative is the General Atomic and Molecular Electronic Structure System (GAMESS) . ameslab.govchemcompute.orgccs-psi.orgwikipedia.org GAMESS can perform many of the same types of calculations as Gaussian, including DFT and ab initio methods, and is available at no cost to academic and industrial users. ameslab.govsav.sk

For studies focused on reaction dynamics and periodic systems, software like Quantum ESPRESSO and SIESTA are prominent open-source options, particularly favored in the materials science community. stackexchange.com For users who prefer a graphical user interface to streamline calculations, programs like Auto-QChem provide an automated workflow for managing DFT calculations on high-performance computing clusters. rsc.org

In the field of drug discovery and molecular biology, AutoDock is a leading software suite for molecular docking. scripps.edu It is designed to predict how small molecules bind to macromolecular targets. scripps.edu The analysis and visualization of the complex data generated by these programs are handled by molecular graphics software. Avogadro is a free, open-source molecular editor and visualizer, while PyMOL and BALLView are other powerful tools for creating high-quality 3D representations of molecular structures and interactions. github.iorcsb.org

The table below summarizes some of the key software used for computational analysis in chemistry.

| Software | Primary Use | Key Features |

|---|---|---|

| Gaussian | General Quantum Chemistry | Wide range of DFT and ab initio methods; extensive basis sets researchgate.netgaussian.com |

| GAMESS | General Quantum Chemistry | Open-source; supports large-scale parallel calculations ameslab.govccs-psi.orgwikipedia.org |

| AutoDock | Molecular Docking | Predicts binding modes of ligands to receptors; widely used for virtual screening scripps.edu |

| Quantum ESPRESSO | DFT for Periodic Systems | Open-source; optimized for solids and surfaces stackexchange.com |

| Avogadro / PyMOL | Molecular Visualization | 3D structure visualization, editing, and analysis; publication-quality graphics github.iorcsb.org |

Research Applications in Chemical Biology and Material Sciences

Development of Bioactive Agents and Pharmacological Probes

The isonicotinic acid framework is a common motif in many biologically active compounds. The introduction of a chlorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, Methyl 3-chloroisonicotinate serves as a valuable starting material for the synthesis of new pharmacological agents.

While direct studies on the anti-inflammatory properties of this compound are not extensively documented in publicly available literature, the broader class of isonicotinic acid derivatives has shown promise in this area. For instance, related compounds have been investigated for their ability to modulate inflammatory pathways. The synthesis of novel compounds derived from this compound could potentially lead to the discovery of new anti-inflammatory agents.

The pyridine (B92270) ring is a key structural component in numerous anticancer drugs. The potential of this compound as a precursor for novel anticancer agents is an area of active investigation. Research into the cytotoxic activity of compounds synthesized from this compound against various cancer cell lines is a critical step in evaluating their therapeutic potential. researchgate.net Studies on related chloro-substituted pyridine derivatives have demonstrated significant cytotoxic effects, suggesting that this compound could be a valuable building block for new chemotherapeutic agents. nih.govmdpi.com

Histone demethylases, such as those in the KDM4 and KDM5 families, are crucial epigenetic regulators and are considered promising targets for cancer therapy. medchemexpress.comnih.govnih.govmdpi.com The development of small molecule inhibitors for these enzymes is a major focus of drug discovery. The pyridine carboxylate scaffold, present in this compound, is a known feature in some KDM inhibitors. researchgate.net While specific inhibitory activity of this compound against KDM4 and KDM5 has not been detailed, its structure suggests it could be a useful starting point for the design and synthesis of novel inhibitors.

Sirtuin 2 (SIRT2) is another important enzyme involved in cellular processes and is a target for the treatment of cancer and neurodegenerative diseases. nih.govnih.gov The design of potent and selective SIRT2 inhibitors is an ongoing area of research. mdpi.commdpi.comgu.se The isonicotinate (B8489971) structure can be found in various enzyme inhibitors, and modifications of this scaffold are a common strategy in drug design. The potential of this compound as a fragment or scaffold for the development of novel SIRT2 inhibitors warrants further investigation.

Tuberculosis remains a significant global health challenge, and there is an urgent need for new and effective antituberculosis drugs. nih.gov Isonicotinic acid derivatives, most notably isoniazid (B1672263), are cornerstone drugs in the treatment of tuberculosis. This has spurred research into other isonicotinic acid analogs for their potential antimycobacterial activity. mdpi.comnih.gov The chloro-substitution in this compound could influence its activity against Mycobacterium tuberculosis, making it a compound of interest for the development of new antitubercular agents.

Applications in Agrochemical Development

The pyridine ring is a common feature in many herbicides and pesticides. The unique substitution pattern of this compound makes it a candidate for investigation in the development of new agrochemicals. nih.gov Research in this area would focus on its efficacy against various pests and weeds, as well as its environmental and toxicological profile. The development of novel agrochemicals is crucial for ensuring food security and sustainable agricultural practices.

Role as a Building Block for Agrochemical Synthesis

Heterocyclic compounds are fundamental to the synthesis of many modern herbicides, pesticides, and fungicides. This compound serves as an important raw material and intermediate in the agrochemical sector. mallakchemicals.com Its pyridine scaffold is a common feature in a wide range of biologically active agrochemicals. The presence of the chlorine atom and the ester group allows for the systematic modification of the molecule's structure, enabling chemists to develop new compounds with optimized efficacy, selectivity, and environmental profiles. The ability to use this compound as a foundational piece in multi-step syntheses facilitates the creation of innovative crop protection solutions.

Design of Novel Bioactive Ingredients for Agricultural Use

The development of new bioactive ingredients is crucial for addressing challenges in agriculture, such as pest resistance and the need for more sustainable farming practices. This compound provides a robust platform for the rational design of these novel ingredients. By modifying the ester or substituting the chlorine atom, researchers can fine-tune the physicochemical properties of the resulting molecules to enhance their biological activity. This structural versatility allows for the exploration of new chemical spaces, leading to the discovery of agricultural agents with improved performance and targeted modes of action.

Role as a Versatile Building Block in Complex Molecular Architectures and Specialized Applications

Beyond agriculture, this compound is a key intermediate in the synthesis of a broad spectrum of complex organic molecules, including those with significant applications in medicine and materials. mallakchemicals.com

Intermediate in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). mallakchemicals.comwatson-int.com The pyridine ring is a common structural motif in many drugs, and this compound offers a convenient starting point for building more complex pharmaceutical agents. The dual functionality of the molecule allows it to be incorporated into larger molecular frameworks through sequential reactions. For instance, the chlorine can be displaced, and the ester can be hydrolyzed or converted into an amide, providing pathways to a wide array of substituted pyridine derivatives essential for medicinal chemistry.

Table 1: Potential Transformations of this compound in Synthesis

| Reactive Site | Type of Reaction | Potential Outcome |

|---|---|---|

| Chlorine Atom | Nucleophilic Aromatic Substitution | Replacement with amines, alkoxides, thiols, etc. |

| Chlorine Atom | Cross-Coupling Reactions (e.g., Suzuki) | Formation of Carbon-Carbon bonds with aryl or alkyl groups. |

| Methyl Ester | Hydrolysis | Conversion to 3-chloroisonicotinic acid. |

| Methyl Ester | Amidation | Formation of various amides. |

Contribution to Organic Synthesis Methodologies

The compound serves as a useful tool in the development of new organic synthesis methodologies. mallakchemicals.com Its well-defined reactivity allows chemists to test and refine new reaction conditions, catalysts, and synthetic strategies. As a bifunctional molecule, it can be used to explore chemoselectivity—the ability to react with one functional group while leaving another intact. This makes it an excellent substrate for studying transition-metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and other fundamental organic transformations, thereby contributing to the broader toolkit of synthetic organic chemistry.

Synthesis of Functionally Substituted Esters

A primary application of this compound is in the synthesis of other functionally substituted esters. The chlorine atom at the 3-position can be readily displaced by a variety of nucleophiles, leading to a diverse library of 3-substituted isonicotinate esters. These new esters can possess unique electronic and steric properties, making them valuable intermediates for further synthetic elaboration or as target molecules themselves in material science and pharmaceutical research.

Precursor for 1,1-Diaryl Derivatives

Compounds containing a 1,1-diaryl motif are important pharmacophores in many biologically active molecules. rsc.org this compound can serve as a precursor for such structures through modern cross-coupling techniques. The chlorine atom on the pyridine ring is susceptible to palladium-catalyzed reactions like the Suzuki-Miyaura coupling. libretexts.orgwikipedia.org This reaction allows for the formation of a new carbon-carbon bond by coupling the chloropyridine with an organoboron species (like a boronic acid or ester). wikipedia.orgorganic-chemistry.org By reacting this compound with an appropriate arylboronic acid, a methyl 3-arylisonicotinate derivative is formed. Subsequent chemical transformations can then be employed to build the second aryl group at the desired position, leading to complex diaryl structures. This synthetic route is highly valued for its efficiency and functional group tolerance. libretexts.org

Inability to Generate Article on "this compound" in Specified Applications

Following a comprehensive and targeted search for scientific literature, it has been determined that there is a lack of available research specifically detailing the use of "this compound" for the functionalization of magnetic nanoparticles in the fields of catalysis and sensing.

Despite employing various search strategies and querying multiple scientific databases, no research articles, detailed findings, or data could be retrieved that directly link "this compound" to the development of catalysts or sensors using magnetic nanoparticles. The conducted searches focused on identifying:

Synthesis of catalysts from "this compound" and magnetic nanoparticles.

Development of sensors using "this compound" functionalized magnetic nanoparticles.

Research articles on magnetic nanoparticles modified with "this compound".

The catalytic activity of magnetic nanoparticles modified with pyridine derivatives, including chloro-substituted pyridines.

Sensing applications of magnetic nanoparticles functionalized with chloro-substituted pyridine compounds.

The search results yielded general information on the functionalization of magnetic nanoparticles with broader classes of compounds, such as pyridine derivatives, for catalytic applications. Similarly, literature exists on the use of magnetic nanoparticles in various sensing platforms. However, none of the retrieved sources specifically mentioned or provided data related to "this compound."

This absence of specific research indicates that the functionalization of magnetic nanoparticles with "this compound" for catalysis and sensing is likely not a documented area of scientific investigation, or at least, not one that is publicly available in the searched scientific literature.

Therefore, it is not possible to generate the requested article with the required detailed research findings, data tables, and adherence to the specified outline, as the foundational scientific information is not available. Further research in this specific chemical application would be necessary for such an article to be written.

Future Directions and Emerging Research Avenues

Stereoselective Syntheses of Chiral Derivatives

The introduction of chirality into molecules is paramount in the development of pharmaceuticals and agrochemicals, as different enantiomers can exhibit vastly different biological activities. The planar, aromatic nature of the pyridine (B92270) ring in methyl 3-chloroisonicotinate means the parent molecule is achiral. However, it serves as a crucial scaffold for the synthesis of chiral derivatives. Future research is increasingly focused on stereoselective methods to generate these derivatives, ensuring the production of single, desired enantiomers.

Current strategies in asymmetric synthesis can be adapted to create chiral centers on or attached to the pyridine ring of this compound. Methodologies such as asymmetric hydrogenation, Sharpless asymmetric dihydroxylation, or the use of chiral auxiliaries could be employed on derivatives of the parent molecule. For instance, a side chain introduced at the pyridine ring could be modified using these techniques to create stereogenic centers with high enantiomeric excess.

A key area of investigation involves the development of novel chiral catalysts that can directly effect asymmetric transformations on the pyridine nucleus or its immediate derivatives. This could involve transition-metal catalysts with chiral ligands capable of differentiating between prochiral faces of a substrate derived from this compound. The synthesis of piperidine (B6355638) derivatives, which are saturated, non-aromatic versions of pyridines, through asymmetric reduction is another promising route. Asymmetric syntheses of substituted piperidinedicarboxylic acid derivatives have been successfully achieved from starting materials like L-aspartic acid, demonstrating the feasibility of creating complex chiral structures from simple precursors. nih.gov

The development of these stereoselective routes is critical for synthesizing enantiomerically pure compounds for biological testing, avoiding the complications of racemic mixtures where one enantiomer may be inactive or even detrimental.

Green Chemistry Approaches in Synthetic Methods

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming central to modern chemical synthesis. essentialchemicalindustry.orgresearchgate.net The production of this compound and its derivatives is an area ripe for the application of these principles.

Traditional syntheses of related compounds, such as 2-chloronicotinic acid, have often relied on harsh reagents and multi-step processes that generate significant waste. google.comsemanticscholar.org Future research is geared towards developing more sustainable synthetic pathways. This includes:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. essentialchemicalindustry.org Multicomponent reactions (MCRs) are a powerful tool in this regard, allowing the synthesis of complex molecules in a single step from three or more reactants, often with high atom economy. rsc.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids (like CO2), or ionic liquids is a key focus. mdpi.com While many organic reactions have poor solubility in water, techniques like phase-transfer catalysis can overcome these limitations.

Catalysis: The use of catalytic reagents in place of stoichiometric ones is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled and reused, reducing waste. Research into novel catalysts for the functionalization of the pyridine ring can lead to more efficient and environmentally benign syntheses.

Renewable Feedstocks: While likely a long-term goal, exploring biosynthetic routes or starting from renewable plant-based materials instead of petroleum-based feedstocks is a significant avenue for future green chemistry research. essentialchemicalindustry.org

One patented method for producing 2-chloronicotinic acid, a related compound, utilizes an environmentally friendly one-step oxidation process, highlighting a move toward greener industrial synthesis. google.com Another approach involves the oxidative ammonolysis of 3-methylpyridine, where the only by-product is water, representing a significant advancement in sustainable chemical production. mdpi.com

| Green Chemistry Principle | Application in Synthesis of this compound Derivatives |

| Prevention | Designing syntheses to avoid waste generation from the outset. |

| Atom Economy | Utilizing reactions like multicomponent reactions to maximize reactant incorporation. |

| Less Hazardous Synthesis | Replacing toxic reagents with safer alternatives. |

| Safer Solvents | Employing water, supercritical CO2, or biodegradable solvents. |

| Energy Efficiency | Using catalysis to lower reaction temperatures and pressures. |

| Renewable Feedstocks | Investigating bio-based starting materials for the pyridine core. |

| Catalysis | Developing recyclable catalysts for chlorination and esterification steps. |

Integration into Advanced Material Science Applications

The rigid structure and functional groups of pyridine derivatives like this compound make them attractive building blocks for advanced materials. A significant emerging area is their use as organic linkers in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with exceptionally high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. nih.gov

The isonicotinate (B8489971) structure can coordinate with metal ions to form these intricate frameworks. For example, 3-aminoisonicotinate has been used to create a cobalt-based MOF that exhibits reversible colorimetric responses to solvents and interesting magnetic properties. researchgate.net While the direct use of this compound in MOFs is not yet widely reported, its structural similarity to other isonicotinates suggests high potential. The presence of the chloro- substituent could be used to fine-tune the electronic properties, pore size, and functionality of the resulting MOF. This could lead to materials with enhanced selectivity for specific gases or improved catalytic activity.

Furthermore, related bromo-substituted pyridine esters are utilized as intermediates in the synthesis of polymers and coatings. chemimpex.com The reactivity of the halogen atom allows for polymerization reactions, leading to materials with tailored properties. This compound could similarly be explored as a monomer for novel polymers with applications in electronics, specialty coatings, or as functional materials with unique chemical resistance or thermal stability.

Elucidation of Broader Biological Activities and Target Identification

The pyridine ring is a common motif in many biologically active compounds. The presence of a chlorine atom can significantly alter a molecule's properties, such as its lipophilicity and metabolic stability, often enhancing its biological activity. While this compound is primarily a synthetic intermediate, its derivatives are an area of active investigation for potential therapeutic applications.

Structurally related compounds have shown a wide range of biological activities. For instance, various 3-chloro-azetidin-2-one derivatives have demonstrated potent antiproliferative activity against human breast cancer cell lines. nih.gov Other studies on N-substituted-3-chloro-2-azetidinones have revealed antibacterial and antimicrobial properties. mdpi.com The structural similarities suggest that derivatives of this compound could be synthesized and screened for similar activities.

Future research will involve creating libraries of compounds derived from this compound and screening them against various biological targets. High-throughput screening methods can rapidly identify "hit" compounds with desired activities. Subsequent research would then focus on target identification and mechanism-of-action studies to understand how these molecules exert their effects at a cellular level. Potential therapeutic areas for exploration include:

Oncology: Developing novel anticancer agents.

Infectious Diseases: Searching for new antibacterial, antifungal, or antiviral compounds. nih.gov

Neuroscience: Investigating effects on the central nervous system.

Inflammation: Screening for anti-inflammatory properties.

Application in Flow Chemistry and Automation for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for chemical synthesis, including improved safety, better heat and mass transfer, easier scalability, and the potential for automation. nih.govamazonaws.com The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms.

Flow reactors allow for the safe handling of hazardous reagents and unstable intermediates by maintaining only a small volume of the reaction mixture at any given time. nih.gov Reactions that are highly exothermic can be controlled more effectively due to the high surface-area-to-volume ratio of flow reactors. For the synthesis of this compound, key steps such as chlorination and esterification could be performed in dedicated flow modules.

Automation can be integrated with flow systems to create highly efficient and reproducible manufacturing processes. Automated platforms can control reaction parameters such as temperature, pressure, and residence time, and can also incorporate in-line analytical techniques for real-time monitoring and optimization. The automated synthesis of radiolabeled carboxylic acids and esters using in-loop ¹¹C-carbonylation has been demonstrated, showcasing the power of combining automation with modern synthetic methods for specialized applications. nih.gov

The development of a fully automated, continuous flow process for this compound would enable on-demand, scalable production, reducing the need for large-scale storage of the chemical and minimizing waste. This approach aligns with the goals of both green chemistry and modern, efficient manufacturing.

Q & A

Q. What are the recommended laboratory handling and storage protocols for Methyl 3-chloroisonicotinate to ensure stability and safety?

- Methodological Answer : this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. To prevent degradation, store the compound in airtight containers under inert gas (e.g., argon or nitrogen) at 2–8°C, away from oxidizing agents and heat sources. Use grounded equipment to avoid electrostatic discharge during transfer. Regularly inspect storage conditions for leaks or contamination .

Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?

- Methodological Answer : Optimize esterification or halogenation reactions by varying catalysts (e.g., thionyl chloride or HATU), solvent systems (e.g., dichloromethane or DMF), and reaction temperatures (40–80°C). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify crude products using column chromatography with gradients of ethyl acetate/hexane. Characterize intermediates via H NMR and FTIR to confirm structural integrity before proceeding to final steps .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and liquid chromatography-mass spectrometry (LC-MS) for purity assessment. C NMR and X-ray crystallography can resolve stereochemical ambiguities. Quantify impurities via gas chromatography (GC) with flame ionization detection (FID). Cross-validate results with reference standards and calibration curves .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction kinetics or byproduct profiles during this compound synthesis?

- Methodological Answer : Conduct Design of Experiments (DoE) to systematically evaluate variables like catalyst loading, solvent polarity, and reaction time. Use in-situ FTIR or Raman spectroscopy to track intermediate formation. Compare byproduct profiles under controlled vs. ambient conditions. Apply multivariate statistical analysis (e.g., PCA) to identify confounding factors. Replicate conflicting studies with standardized protocols to isolate experimental variables .

Q. How can computational chemistry models predict the reactivity or degradation pathways of this compound under varying conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map potential energy surfaces for hydrolysis or photodegradation. Use molecular dynamics (MD) simulations to study solvent interactions and stability in aqueous/organic matrices. Validate predictions with accelerated aging experiments (e.g., elevated temperature/pH) and correlate results with Arrhenius kinetics. Open-source tools like Gaussian or GROMACS are recommended for reproducibility .

Q. What experimental designs are suitable for investigating the environmental fate and ecotoxicological impacts of this compound?

- Methodological Answer : Follow OECD guidelines for biodegradation (Test 301) and aquatic toxicity (Test 202). Use soil microcosms to assess mobility and bioaccumulation potential. Measure half-lives via LC-MS/MS in simulated sunlight (UV irradiation) or microbial-rich environments. For ecotoxicology, conduct Daphnia magna or Aliivibrio fischeri bioassays to quantify acute/chronic effects. Integrate data into QSAR models to predict broader ecological risks .

Data Contradiction and Validation

Q. How should researchers address discrepancies between experimental and computational data for this compound’s physicochemical properties?

- Methodological Answer : Re-evaluate computational parameters (e.g., basis sets, solvation models) to align with experimental conditions (e.g., solvent dielectric constant). Use differential scanning calorimetry (DSC) to validate predicted melting points. Cross-check logP values via shake-flask experiments versus HPLC-derived retention indices. Publish raw datasets and metadata to enable peer validation .

Safety and Compliance

Q. What protocols ensure compliance with occupational exposure limits (OELs) during large-scale handling of this compound?

- Methodological Answer : Implement real-time air monitoring (e.g., PID detectors) to track vapor concentrations. Use local exhaust ventilation (LEV) systems with HEPA filtration. Establish emergency decontamination procedures, including safety showers and eyewash stations. Train personnel on Globally Harmonized System (GHS) hazard codes (e.g., H315 for skin irritation) and first-aid measures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.